molecular formula C12H18ClN B1462283 (Butan-2-yl)[2-(4-chlorophenyl)ethyl]amine CAS No. 1042533-83-4

(Butan-2-yl)[2-(4-chlorophenyl)ethyl]amine

Cat. No.: B1462283
CAS No.: 1042533-83-4
M. Wt: 211.73 g/mol
InChI Key: OYDZMIZEVWUWRQ-UHFFFAOYSA-N
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Description

“(Butan-2-yl)[2-(4-chlorophenyl)ethyl]amine” is a chemical compound with the CAS Number: 46234-40-6 . Its IUPAC name is N-(4-chlorobenzyl)-2-butanamine . The molecular weight of this compound is 197.71 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H16ClN/c1-3-9(2)13-8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 197.71 , and it appears as a liquid form . The compound has a refractive index of n20/D 1.548 (lit.) , and a density of 1.112 g/mL at 25 °C (lit.) .

Scientific Research Applications

Environmental Toxicology and Degradation

A detailed examination of the current literature does not directly address (Butan-2-yl)[2-(4-chlorophenyl)ethyl]amine; however, insights into related compounds offer valuable context. For instance, studies on Ethyl tertiary-Butyl Ether (ETBE) and other related compounds provide a basis for understanding the environmental impact and degradation pathways of complex organic compounds. ETBE, similar in structure due to its ether linkage and alkyl-aryl composition, exhibits low toxicity and environmental persistence under certain conditions, indicating that related compounds might share similar characteristics in terms of environmental fate and biodegradation pathways. The breakdown of ETBE involves metabolism to tertiary-butyl alcohol (TBA) and other metabolites, highlighting the potential metabolic routes that structurally related compounds could undergo in environmental settings (Mcgregor, 2007).

Sorption and Remediation Techniques

Advancements in sorption and remediation techniques for removing toxic pollutants from the environment underscore the relevance of studying complex organic amines. Research into the effectiveness of ionic liquids and membrane technologies for gas separations and pollutant removal illustrates the ongoing efforts to manage and mitigate the environmental impact of hazardous compounds. These studies provide a framework for understanding how this compound might interact with novel remediation technologies, suggesting pathways for its capture and degradation in contaminated environments (Scovazzo, 2009).

Analytical Chemistry and Detection

The analytical detection and quantification of complex organic compounds play a critical role in environmental monitoring and pharmaceutical development. Techniques for identifying and quantifying chemical warfare agent degradation products, for example, demonstrate the sophisticated methods available for detecting specific compounds and their metabolites in various matrices. This research area informs the potential analytical approaches that could be applied to this compound, enabling its detection and analysis in research, environmental, and clinical settings (Munro et al., 1999).

Molecular Interactions and Biological Effects

Understanding the molecular interactions and potential biological effects of complex organic compounds is essential for assessing their safety and efficacy in pharmaceutical applications. The study of arylmethylidenefuranones, for example, sheds light on the reactions of organic molecules with various nucleophiles, illustrating the chemical versatility and potential reactivity of this compound and similar compounds. Such research contributes to our knowledge of the chemical behavior and biological activity of these compounds, which is critical for their application in drug development and environmental remediation (Kamneva et al., 2018).

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN/c1-3-10(2)14-9-8-11-4-6-12(13)7-5-11/h4-7,10,14H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDZMIZEVWUWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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